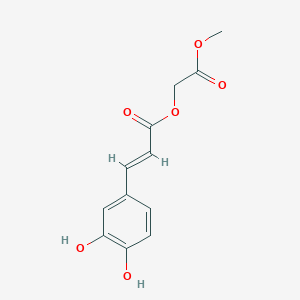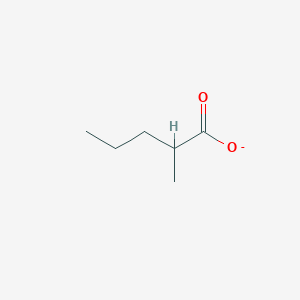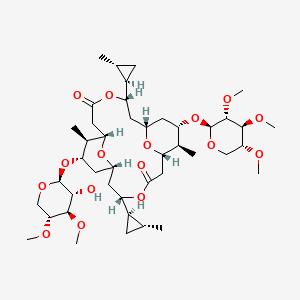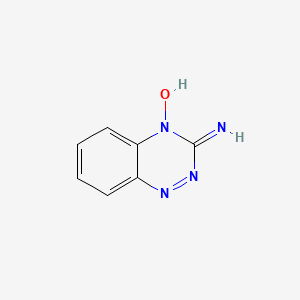
Caffeoylglycolic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoylglycolic acid methyl ester is a cinnamate ester obtained by the condensation of trans-caffeic acid with methyl hydroxyacetate. It is isolated from the leaves of Parthenocissus tricuspidata and exhibits antioxidant activity. It has a role as a radical scavenger and a plant metabolite. It is a cinnamate ester, a member of catechols and a methyl ester. It derives from a trans-caffeic acid and a glycolic acid.
Aplicaciones Científicas De Investigación
Antioxidant Activities
Caffeoylglycolic acid methyl ester, as a derivative of caffeic acid, exhibits notable antioxidant activities. For instance, it has been found to be potent in DPPH free radical scavenging and superoxide anion scavenging assays (Saleem et al., 2004). Furthermore, it showed potential inhibitory effects against lipopolysaccharide-induced nitric oxide production in macrophage cells, indicating its efficacy in mitigating inflammatory responses (Nguyen et al., 2015).
Absence of Proliferative Effects
In a study focusing on the phenolic esters from Cimicifuga racemosa, caffeoylglycolic acid was examined for its potential estrogenic activity. The findings suggested that this compound does not exert a proliferative effect in estrogen-dependent MCF-7 mamma carcinoma cell line, which is crucial for understanding its safety profile in therapeutic applications (Stromeier et al., 2005).
Role in Biosynthesis
Caffeoylglycolic acid methyl ester is also significant in the biosynthesis of various phenethyl esters and amides. For example, a study engineered a bacterial platform for the biosynthesis of caffeic acid-derived phenethyl esters and amides, highlighting the compound's role in producing bioactive compounds with potential therapeutic applications (Wang et al., 2017).
Anti-inflammatory and Antioxidative Properties
A study on 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. revealed that this compound significantly protects against H2O2-induced oxidative stress. It modulates the Keap1/Nrf2 signaling pathway, enhancing the expression of antioxidative proteins. This study underscores the potential of caffeoylglycolic acid methyl ester derivatives in protecting against oxidative liver damage in HepG2 cells (Xiao et al., 2020).
Inhibitory Activity on NF-kappa B
A novel caffeic acid ester derivative, which includes caffeoylglycolic acid methyl ester, was found to inhibit inflammatory stimuli-induced responses. This was achieved by blocking NF-κB activation, thus reducing the expression of inflammation-related genes (Bose et al., 2008).
Propiedades
Nombre del producto |
Caffeoylglycolic acid methyl ester |
|---|---|
Fórmula molecular |
C12H12O6 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+ |
Clave InChI |
BTLDPXVDOAPOIR-HWKANZROSA-N |
SMILES isomérico |
COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)

![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)
